3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
3-Aminobicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes an amine group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of a bicyclic precursor with an amine source. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functionalization to introduce the amine and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is used in peptide synthesis and has similar structural features.
Uniqueness
3-Aminobicyclo[22Its bicyclic structure provides stability and reactivity, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide a useful compound in organic synthesis, particularly for creating chiral molecules?
A1: this compound, especially its enantiopure form (DIEXO), serves as an excellent chiral building block for synthesizing various heterocycles. The research demonstrates its use in a three-step domino reaction with levulinic acid or p-toluoylpropionic acid, leading to tetracyclic pyrrolopyrimidine derivatives []. These derivatives can then undergo a retro-Diels-Alder reaction to yield bicyclic pyrrolo[1,2-A]pyrimidines, with enantiomeric excess exceeding 99% when starting from enantiopure this compound []. This highlights its effectiveness in transferring chirality and creating enantiomerically pure heterocyclic compounds, which are important structures in medicinal chemistry and drug discovery.
Q2: What specific reaction does the paper highlight involving this compound?
A2: The paper focuses on a domino reaction sequence involving this compound and either levulinic acid or p-toluoylpropionic acid. This reaction creates tetracyclic pyrrolopyrimidine derivatives. Importantly, the use of the enantiomerically pure DIEXO version of this compound allows for the synthesis of enantiomerically pure products []. This control over chirality is crucial for developing drugs and understanding their interactions within biological systems.
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